4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its biological activity and potential as a pharmacophore.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K pathway . This results in the suppression of downstream signaling pathways that are critical for cell survival and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound prevents the activation of AKT, a serine/threonine-specific protein kinase. This, in turn, inhibits mTOR, a key regulator of cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity against pi3k suggests that it may have good bioavailability
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to the suppression of cell growth and proliferation . This makes it a potential candidate for the treatment of diseases characterized by overactive PI3K signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with enzymes such as phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme involved in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Cellular Effects
Given its potential interaction with PI3K, it may influence cell function by modulating cell signaling pathways . PI3K plays a crucial role in transmitting signals from growth factor receptors to intracellular targets, thereby regulating processes such as cell cycle progression and apoptosis .
Molecular Mechanism
Based on its potential interaction with PI3K, it may exert its effects at the molecular level by inhibiting this enzyme . This could lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K that plays a key role in activating downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the benzamide moiety. One common synthetic route starts with the preparation of the thiazolo[5,4-b]pyridine scaffold through the annulation of a thiazole ring with a pyridine ring. This can be achieved using various starting materials and reaction conditions, such as the use of thiazole or thiazolidine derivatives followed by pyridine annulation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow chemistry or other advanced techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazolo[5,4-b]pyridine core or the benzamide moiety.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloro position.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
Uniqueness
4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the benzamide moiety. These features contribute to its distinct biological activity and potential as a pharmacophore .
Properties
IUPAC Name |
4-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-8-6-12(7-9-14)17(24)22-15-4-1-3-13(11-15)18-23-16-5-2-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRVHQWTVPFTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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